molecular formula C13H19Cl2NO5 B12791629 Dichlorprop diethanolamine salt CAS No. 84731-66-8

Dichlorprop diethanolamine salt

Cat. No.: B12791629
CAS No.: 84731-66-8
M. Wt: 340.2 g/mol
InChI Key: LFJNIWNCBIFWHP-UHFFFAOYSA-N
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Description

Dichlorprop diethanolamine salt is a chemical compound formed by the reaction of dichlorprop, a chlorophenoxy herbicide, with diethanolamine. Dichlorprop is used to control broadleaf weeds, while diethanolamine is an organic compound with both amine and alcohol functional groups. The combination of these two compounds results in a salt that is water-soluble and effective in agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichlorprop diethanolamine salt involves the neutralization of dichlorprop acid with diethanolamine. The reaction typically occurs in an aqueous medium, where the acid and amine react to form the salt. The reaction can be represented as follows:

Dichlorprop acid+DiethanolamineDichlorprop diethanolamine salt+Water\text{Dichlorprop acid} + \text{Diethanolamine} \rightarrow \text{this compound} + \text{Water} Dichlorprop acid+Diethanolamine→Dichlorprop diethanolamine salt+Water

Industrial Production Methods

Industrial production of this compound involves the large-scale mixing of dichlorprop acid and diethanolamine in reactors. The reaction is carried out under controlled temperature and pH conditions to ensure complete neutralization and formation of the salt. The product is then purified and concentrated to obtain the final formulation.

Chemical Reactions Analysis

Types of Reactions

Dichlorprop diethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dichlorprop diethanolamine salt has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying herbicide behavior.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Studied for its potential use in developing new pharmaceuticals and as a model for drug interactions.

    Industry: Utilized in the formulation of herbicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of dichlorprop diethanolamine salt involves its interaction with plant hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled cell division and growth in susceptible plants. This results in the disruption of normal plant growth processes and ultimately leads to the death of the targeted weeds.

Comparison with Similar Compounds

Similar Compounds

    2,4-D: Another chlorophenoxy herbicide with similar structure and function.

    MCPA: A related herbicide used for controlling broadleaf weeds.

    Dicamba: A benzoic acid herbicide with similar applications.

Uniqueness

Dichlorprop diethanolamine salt is unique due to its specific combination of dichlorprop and diethanolamine, which enhances its water solubility and effectiveness as a herbicide. This combination allows for better formulation and application in agricultural settings compared to other similar compounds.

Biological Activity

Dichlorprop diethanolamine salt, a herbicide belonging to the chlorophenoxy family, exhibits significant biological activity primarily through its herbicidal properties. This article explores its mechanisms of action, toxicity profiles, metabolic pathways, and environmental interactions, supported by data tables and case studies.

This compound functions as a synthetic auxin, mimicking natural plant hormones. This mimicry leads to uncontrolled cell division and growth in target plants, ultimately resulting in their death. The compound affects critical physiological processes such as:

  • Cell wall plasticity
  • Ethylene production

These processes are essential for normal plant growth regulation, and their disruption causes abnormal growth patterns that culminate in plant death.

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. Key findings include:

  • Oral LD50 : Approximately 567 mg/kg in rats, indicating moderate toxicity.
  • Dermal LD50 : Greater than 2000 mg/kg in rats, suggesting low dermal toxicity.
  • Inhalation LC50 : Over 2700 mg/m³ for a 4-hour exposure in rats .

Additionally, while it is not a skin sensitizer, it is classified as a severe eye irritant.

Long-term Toxicity

Long-term studies have indicated that repeated exposure can lead to significant organ-specific toxicity:

  • Kidney and liver effects : Observed in both short-term (90-day) and long-term (18-month) studies.
  • NOAEL (No Observed Adverse Effect Level) : Established at 35 mg/kg body weight per day for short-term exposure and 6 mg/kg body weight per day for long-term exposure .

Metabolism and Excretion

This compound is rapidly absorbed and metabolized in various species. Studies indicate that over 87% of the compound is excreted within 96 hours post-administration. The primary metabolites identified include dichlorprop-P acid, which accounts for the majority of excretion products .

Metabolic Pathways

The metabolic conversion generally follows these pathways:

  • Hydrolysis : Rapid conversion to dichlorprop-P acid.
  • Excretion : Primarily via urine and feces.

Table 1 summarizes the metabolic pathways and excretion rates observed in animal studies.

SpeciesAbsorption RatePrimary MetaboliteExcretion Rate
Rats>87%Dichlorprop-P acid92% in urine
Mice>85%Dichlorprop-P acid75% - 95%
DogsVariableDichlorprop-P acidSlower clearance

Environmental Impact

Research on the environmental impact of this compound indicates low toxicity to aquatic organisms but varying effects depending on formulation and concentration. Interaction with soil microorganisms has also been studied, revealing potential impacts on soil health and nutrient cycling.

Case Studies

  • Acute Oral Toxicity Study :
    • Conducted on bobwhite quail.
    • Results indicated slight toxicity, with significant metabolite detection post-exposure.
  • Chronic Exposure Study :
    • Long-term feeding studies on Fischer 344 rats showed kidney weight increases and histopathological changes at higher doses (≥100 mg/kg diet) .
  • Developmental Toxicity Assessment :
    • Pregnant rats exposed to dichlorprop showed no adverse effects at lower doses but exhibited embryotoxic effects at higher doses (≥300 mg/kg) .

Properties

CAS No.

84731-66-8

Molecular Formula

C13H19Cl2NO5

Molecular Weight

340.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)propanoic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C9H8Cl2O3.C4H11NO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;6-3-1-5-2-4-7/h2-5H,1H3,(H,12,13);5-7H,1-4H2

InChI Key

LFJNIWNCBIFWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.C(CO)NCCO

Origin of Product

United States

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